molecular formula C24H27N7 B12134990 3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12134990
M. Wt: 413.5 g/mol
InChI Key: HYAJKMWDLJHGDG-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that features a benzimidazole moiety linked to a pyrroloquinoxaline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid. The pyrroloquinoxaline structure can be constructed via cyclization reactions involving appropriate precursors. The final step involves linking the benzimidazole and pyrroloquinoxaline units through a propyl chain bearing a diethylamino group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-functionalized compounds .

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in the case of antimicrobial or anticancer applications. The compound’s diethylamino group can enhance its ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-yl)pyridine: Similar structure but lacks the diethylamino propyl chain.

    3-(1H-benzimidazol-2-yl)propylamine: Similar structure but lacks the pyrroloquinoxaline moiety.

    2-(1H-benzimidazol-2-yl)quinoxaline: Similar structure but lacks the diethylamino propyl chain.

Uniqueness

3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to its combination of a benzimidazole core, a pyrroloquinoxaline structure, and a diethylamino propyl chain. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C24H27N7

Molecular Weight

413.5 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C24H27N7/c1-3-30(4-2)14-9-15-31-22(25)20(23-27-17-11-6-7-12-18(17)28-23)21-24(31)29-19-13-8-5-10-16(19)26-21/h5-8,10-13H,3-4,9,14-15,25H2,1-2H3,(H,27,28)

InChI Key

HYAJKMWDLJHGDG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C4=NC5=CC=CC=C5N4)N

Origin of Product

United States

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